3,3-Dimethylbutane-1-sulfonyl fluoride

説明

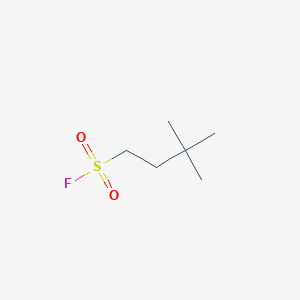

3,3-Dimethylbutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H13FO2S . It has an average mass of 168.230 Da and a mono-isotopic mass of 168.062027 Da .

Synthesis Analysis

Sulfonyl fluorides, including 3,3-Dimethylbutane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another method for the synthesis of 1,3-dienylsulfonyl fluorides was developed via dehalogenation of α-halo-1,3-dienylsulfonyl fluorides in the presence of zinc powder and acetic acid .Molecular Structure Analysis

The molecular structure of 3,3-Dimethylbutane-1-sulfonyl fluoride consists of 6 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

3,3-Dimethylbutane-1-sulfonyl fluoride has a density of 1.1±0.1 g/cm^3, a boiling point of 207.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.5±3.0 kJ/mol and a flash point of 79.0±18.7 °C . The index of refraction is 1.417, and it has a molar refractivity of 38.8±0.4 cm^3 .科学的研究の応用

Novel 2,1,3-Benzothiadiazole Derivatives as Sensors

- Research Overview : Development of 2,1,3-benzothiadiazole derivatives as selective sensors for fluoride ions, utilizing hydrogen-bond functional groups for interaction.

- Key Findings : These compounds exhibit high sensitivity and selectivity for fluoride ions, useful in colorimetric and fluorescent sensing applications.

- Relevance : Demonstrates the utility of sulfonyl fluoride derivatives in sensor technology (Wu et al., 2016).

Sulfonyl Fluoride-Based Prosthetic Compounds

- Research Overview : Exploration of sulfonyl fluorides as potential labeling agents for biomarkers in PET chemistry.

- Key Findings : Development of a general route to prepare bifunctional arylsulfonyl fluorides, highlighting their potential in radiopharmaceutical development.

- Relevance : Showcases the application of sulfonyl fluorides in the field of medical imaging (Inkster et al., 2012).

Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis

- Research Overview : A novel, environmentally benign approach to prepare sulfonyl fluorides using electrochemical methods.

- Key Findings : The method demonstrates a broad substrate scope and does not require additional oxidants or catalysts.

- Relevance : Highlights an efficient and mild method for synthesizing sulfonyl fluorides, beneficial for various applications (Laudadio et al., 2019).

Synthesis of Taurine Derivatives

- Research Overview : Application of the 'safety-catch' principle for protecting sulfonic acids in the synthesis of taurine derivatives.

- Key Findings : Presents a method potentially applicable for the protection of sulfonic acids, amenable to a multiparallel format.

- Relevance : Offers a new approach in the synthesis of sulfonic acid derivatives, which could include sulfonyl fluorides (Seeberger et al., 2007).

Aliphatic Sulfonyl Fluorides Synthesis

- Research Overview : Development of a method for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation.

- Key Findings : Demonstrates a rapid, metal-free approach to build diverse sulfonyl fluoride compound libraries.

- Relevance : This method expands the toolkit of sulfonyl fluorides, important in chemical biology and pharmacology (Xu et al., 2019).

将来の方向性

Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . A comprehensive overview of the current challenges and future prospects for advancing the practical applications of photo- and electro-reactions for sulfonyl fluoride synthesis is also provided .

特性

IUPAC Name |

3,3-dimethylbutane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOHYZQXJMQYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276005 | |

| Record name | 1-Butanesulfonyl fluoride, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylbutane-1-sulfonyl fluoride | |

CAS RN |

372-61-2 | |

| Record name | 1-Butanesulfonyl fluoride, 3,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanesulfonyl fluoride, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)